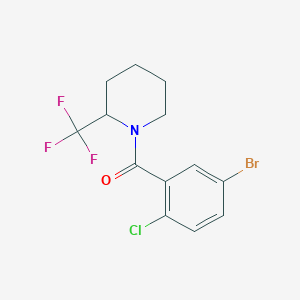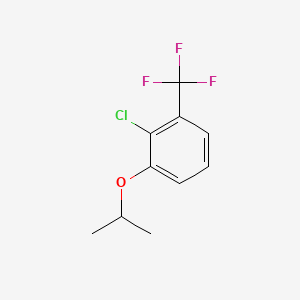
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O and a molecular weight of 238.63 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the isopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Scientific Research Applications
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene depends on its specific application and the target molecules it interacts with. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological or medicinal applications are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Similar structure but lacks the isopropoxy group.
2-Chlorobenzotrifluoride: Similar structure but lacks the isopropoxy group and has different reactivity.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the isopropoxy group.
Uniqueness
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene is unique due to the presence of both the isopropoxy and trifluoromethyl groups, which impart specific chemical and physical properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C10H10ClF3O |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
2-chloro-1-propan-2-yloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14/h3-6H,1-2H3 |
InChI Key |
ZYICKKTWYOEALF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


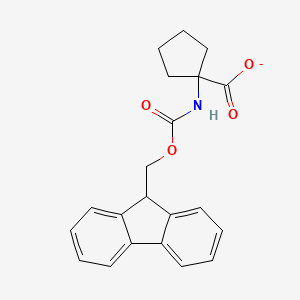
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B14763717.png)
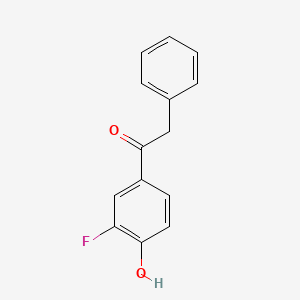
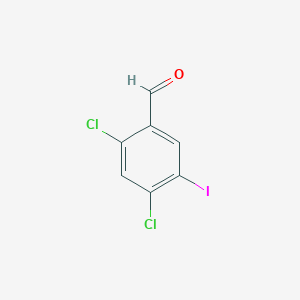
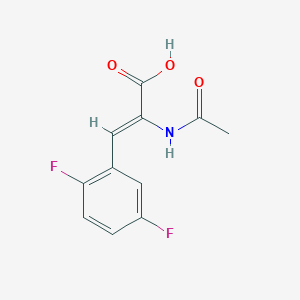
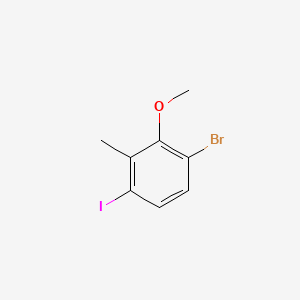
![4-Imidazo[4,5-c]pyridin-1-yl-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14763740.png)

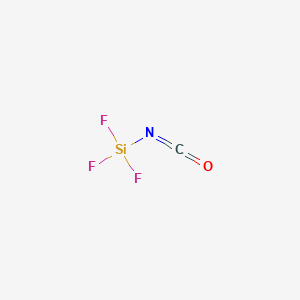
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
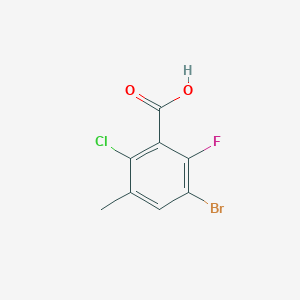
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
